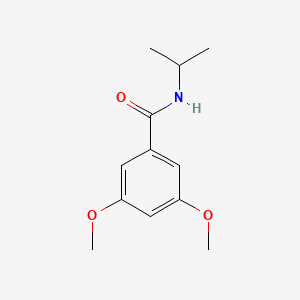

N-isopropyl-3,5-dimethoxybenzamide

説明

Benzamide derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. They have been explored for various applications, including their roles as antitumor agents, enzyme inhibitors, and neuroleptics. The introduction of substituents such as isopropyl and methoxy groups into the benzamide structure can alter the compound's chemical, physical, and biological properties.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the acylation of aromatic amines with acyl chlorides or anhydrides in the presence of a base. For example, a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was synthesized through the acylation reaction of 3-aminophenol and 4-metoxybenzoylchloride, highlighting a common synthetic route for benzamides (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined through techniques such as X-ray diffraction and DFT calculations. The structure is significantly influenced by intermolecular interactions, such as dimerization and crystal packing, which can affect bond lengths, angles, and the conformation of aromatic rings (Karabulut et al., 2014).

科学的研究の応用

Environmental Degradation Pathways

N-isopropyl-3,5-dimethoxybenzamide, under environmental conditions, undergoes various degradation pathways. Studies have shown that photolysis in dilute aqueous solutions and on silica gel plates under solar light leads to the formation of isomers and other photoproducts like dimethoxy-benzonitrile and dimethoxybenzamide. These degradation processes are significant in understanding the environmental impact and behavior of this compound (Mamouni et al., 1992).

Herbicide Resistance in Plants

The compound has been linked to herbicide resistance in certain plant species. Mutations in Arabidopsis thaliana conferred resistance to the herbicide isoxaben, which is chemically related to N-isopropyl-3,5-dimethoxybenzamide. These studies contribute to the understanding of herbicide resistance mechanisms in plants (Heim et al., 1989).

Photodecomposition Research

Further research into the photodecomposition of this compound in both aqueous systems and solid phases reveals insights into its stability and breakdown under various conditions. These findings are crucial for assessing its environmental fate and potential risks (Schmitt et al., 1992).

Soil Degradation and Microbial Activity

Studies on the degradation of isoxaben in soils and aquatic systems highlight the role of microbial activity in the breakdown of this compound. The identification of degradation products like nitrophthalic acid and methoxyphenol provides insights into the environmental and ecological impact of its use (Camper et al., 2001).

Synthesis Alternatives and Derivatives

Research into alternatives for the synthesis of related compounds like 6,8-dimethoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one, using derivatives of N-isopropyl-3,5-dimethoxybenzamide, provides valuable information for pharmaceutical and chemical manufacturing processes (van Otterlo et al., 2007).

Hydrolysis and Soil Metabolism

Research on the hydrolysis of related benzamide herbicides like isoxaben and the formation of unexpected products like 5-isoxazolinone and dimethoxybenzamide, contributes to the understanding of chemical stability and transformation in environmental contexts (Rouchaud et al., 2010).

Tumor Imaging and Diagnosis

In the medical field, derivatives of N-isopropyl-3,5-dimethoxybenzamide have been used in tumor imaging and diagnosis. For instance, a study assessed the use of a cellular proliferative marker in PET scans for imaging tumor proliferation in patients with malignant neoplasms (Dehdashti et al., 2013).

特性

IUPAC Name |

3,5-dimethoxy-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)13-12(14)9-5-10(15-3)7-11(6-9)16-4/h5-8H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCAQCNIVLXLIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-(propan-2-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

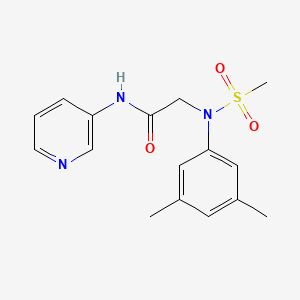

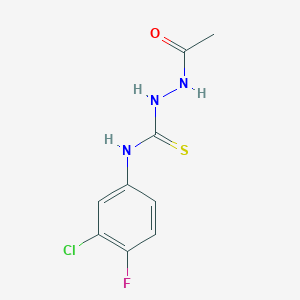

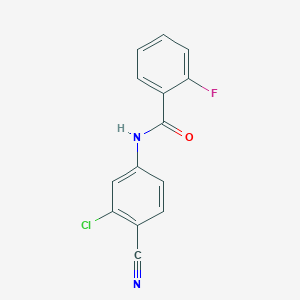

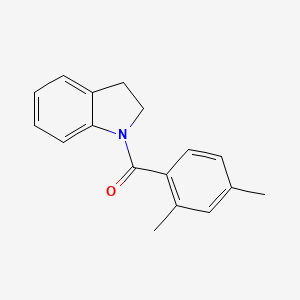

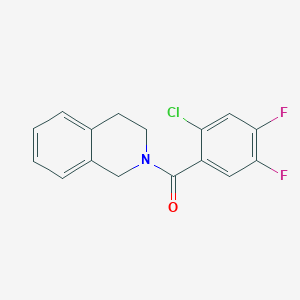

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5719988.png)

![1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5720001.png)

![1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5720017.png)

![3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5720020.png)

![2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5720023.png)

![2-phenyl-N'-{[5-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}acetohydrazide](/img/structure/B5720030.png)

![N-{4-[(2-phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5720044.png)

![2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5720051.png)

![N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5720052.png)